molecular formula C10H8O2 B165257 1,7-Dihydroxynaphthalene CAS No. 575-38-2

1,7-Dihydroxynaphthalene

Cat. No.: B165257
CAS No.: 575-38-2
M. Wt: 160.17 g/mol
InChI Key: ZUVBIBLYOCVYJU-UHFFFAOYSA-N
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Description

1,7-Dihydroxynaphthalene, also known as naphthalene-1,7-diol, is an organic compound with the molecular formula C10H8O2. It is a derivative of naphthalene, featuring two hydroxyl groups attached to the first and seventh positions of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and dye manufacturing .

Mechanism of Action

Target of Action

1,7-Dihydroxynaphthalene (1,7-DHN) is a type of hydroxylated naphthalene . It primarily targets aryloxyl radicals , which play a significant role in various biological and chemical processes, including antioxidant activities .

Mode of Action

1,7-DHN interacts with its targets through a hydrogen atom transfer process . This interaction results in the stabilization of aryloxyl radicals , which is a key factor governing the antioxidant activity of dihydroxynaphthalenes (DHNs) .

Biochemical Pathways

1,7-DHN affects the antioxidant pathways. It contributes to a fast hydrogen atom transfer process, which is crucial for its antioxidant properties . The compound’s interaction with aryloxyl radicals influences the generation and fate of these radicals, thereby affecting the overall antioxidant activity of DHNs .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,7-DHN is currently limited. Its molecular weight is 1601693 , which may influence its absorption and distribution in the body

Result of Action

The interaction of 1,7-DHN with aryloxyl radicals results in the stabilization of these radicals . This stabilization is a key factor in the compound’s antioxidant activity . Therefore, the molecular and cellular effects of 1,7-DHN’s action primarily involve enhanced antioxidant activity.

Action Environment

The action, efficacy, and stability of 1,7-DHN can be influenced by various environmental factors. For instance, the compound’s antioxidant activity can be affected by the presence of other compounds, such as inhibitors of the DHN-melanin biosynthetic pathway . These inhibitors can induce significant phenotypic and molecular modifications, affecting the compound’s shape, size, and susceptibility to desiccation, heat, and oxidative stress .

Biochemical Analysis

Cellular Effects

It is known to be involved in the synthesis of gold nanorods, indicating potential interactions with cellular structures . Detailed information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is currently lacking.

Molecular Mechanism

It is known that it can participate in hydrogen atom transfer processes

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dihydroxynaphthalene can be synthesized through several methods. One common approach involves the caustic fusion of 2-hydroxynaphthalene-8-sulfonic acid at high temperatures. Another method includes the acid desulfonation of 2,8-dihydroxynaphthalene-6-sulfonic acid .

Industrial Production Methods

In industrial settings, this compound is typically produced by the alkali fusion of naphthalene disulfonic acid sodium. This process involves heating the disulfonic acid sodium with sodium hydroxide at high temperatures, followed by acidification with concentrated sulfuric acid to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

1,7-Dihydroxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7-Dihydroxynaphthalene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dihydroxynaphthalene
  • 1,6-Dihydroxynaphthalene
  • 1,8-Dihydroxynaphthalene
  • 2,7-Dihydroxynaphthalene
  • 2,6-Dihydroxynaphthalene
  • 2,3-Dihydroxynaphthalene

Uniqueness

1,7-Dihydroxynaphthalene is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and applications. Compared to other dihydroxynaphthalenes, it exhibits distinct antioxidant properties and is used in different synthetic and industrial processes .

Properties

IUPAC Name

naphthalene-1,7-diol
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InChI

InChI=1S/C10H8O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVBIBLYOCVYJU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)O
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Molecular Formula

C10H8O2
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DSSTOX Substance ID

DTXSID0060359
Record name 1,7-Naphthalenediol
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Molecular Weight

160.17 g/mol
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Physical Description

Gray powder; [MSDSonline]
Record name 1,7-Dihydroxynaphthalene
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Flash Point

[Ullmann] 252 °C
Record name 1,7-Dihydroxynaphthalene
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Vapor Pressure

0.00000715 [mmHg]
Record name 1,7-Dihydroxynaphthalene
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CAS No.

575-38-2
Record name 1,7-Dihydroxynaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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